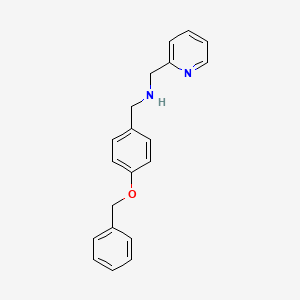
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is an organic compound with the molecular formula C20H20N2O and a molecular weight of 304.39 g/mol . This compound is characterized by a pyridine ring substituted with a benzyloxybenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine typically involves the reaction of pyridin-2-ylmethylamine with 4-benzyloxybenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity . The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyloxybenzyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)pyridin-2-ylmethylamine: Similar structure but with a methoxy group instead of a benzyloxy group.
(4-Hydroxybenzyl)pyridin-2-ylmethylamine: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is unique due to its benzyloxybenzyl group, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores the biological activity of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.
- Chemical Formula : C_{18}H_{22}N_{2}O
- Molecular Weight : 304.39 g/mol
- CAS Number : 680185-70-0
- Density : 1.128 g/cm³
- Boiling Point : Approximately 458.2 ± 35.0 °C
The compound features a pyridine ring substituted with a benzyloxybenzyl group, which contributes to its unique structural properties and biological activities .
This compound exhibits various biological activities through its interaction with specific proteins and enzymes. Notably, it has been identified as an inhibitor of protein kinase C (PKC) theta, which plays a crucial role in cell signaling pathways related to immune responses and cancer progression . The inhibition of PKC theta can potentially prevent acute rejection in transplantation scenarios, highlighting its therapeutic relevance.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Inhibition of PKC Theta :
- Antiviral Properties :
-
Protein-Ligand Interactions :
- The compound has been utilized in studies investigating protein-ligand interactions due to its ability to form stable complexes with target proteins. This property is essential for drug development processes where understanding binding affinities is critical .
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2O/c1-2-6-18(7-3-1)16-23-20-11-9-17(10-12-20)14-21-15-19-8-4-5-13-22-19/h1-13,21H,14-16H2 |
InChI Key |
ISPSMRJSKGJOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















